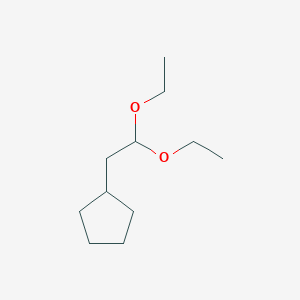
3-Phenethyl-5-phenyloxazolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Phenethyl-5-phenyloxazolidine is an organic compound belonging to the oxazolidine class. Oxazolidines are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms. These compounds are known for their diverse applications in organic synthesis, pharmaceuticals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
3-Phenethyl-5-phenyloxazolidine can be synthesized through the reaction of ephedrines (ephedrine and pseudoephedrine) with aldehydes such as formaldehyde and acetaldehyde in ethyl acetate . The reaction typically involves dissolving ephedrines in a basic solution and extracting them with ethyl acetate containing the aldehydes. The resulting mixture is then subjected to gas chromatography/mass spectrometry (GC/MS) analysis to confirm the formation of oxazolidines .
Industrial Production Methods
Industrial production methods for oxazolidines often involve similar synthetic routes but on a larger scale. The use of high-purity solvents and controlled reaction conditions is crucial to ensure the quality and yield of the final product. Industrial processes may also include purification steps such as washing with sodium bisulfite solution to remove impurities like acetaldehyde .
化学反応の分析
Types of Reactions
3-Phenethyl-5-phenyloxazolidine undergoes various chemical reactions, including:
Oxidation: Oxidative reactions can modify the oxazolidine ring, leading to the formation of different products.
Reduction: Reduction reactions can break the oxazolidine ring, resulting in simpler compounds.
Substitution: Substitution reactions can introduce new functional groups into the oxazolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of oxazolidinones, while reduction can yield simpler amines and alcohols .
科学的研究の応用
3-Phenethyl-5-phenyloxazolidine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 3-Phenethyl-5-phenyloxazolidine involves its interaction with molecular targets and pathways within cells. The compound can bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
3,4-Dimethyl-5-phenyloxazolidine: Another oxazolidine derivative with similar structural features but different substituents.
2,3,4-Trimethyl-5-phenyloxazolidine: A related compound with additional methyl groups on the oxazolidine ring.
Uniqueness
3-Phenethyl-5-phenyloxazolidine is unique due to its specific phenethyl and phenyl substituents, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications .
特性
CAS番号 |
37154-89-5 |
|---|---|
分子式 |
C17H19NO |
分子量 |
253.34 g/mol |
IUPAC名 |
5-phenyl-3-(2-phenylethyl)-1,3-oxazolidine |
InChI |
InChI=1S/C17H19NO/c1-3-7-15(8-4-1)11-12-18-13-17(19-14-18)16-9-5-2-6-10-16/h1-10,17H,11-14H2 |
InChIキー |
SQROCMVQBIRUCT-UHFFFAOYSA-N |
正規SMILES |
C1C(OCN1CCC2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






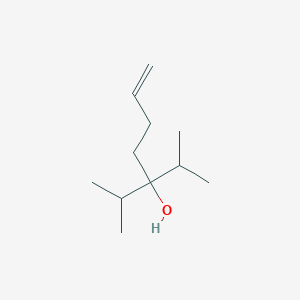
![1-Chloro-3-[(3-phenylprop-2-yn-1-yl)oxy]propan-2-ol](/img/structure/B14672635.png)
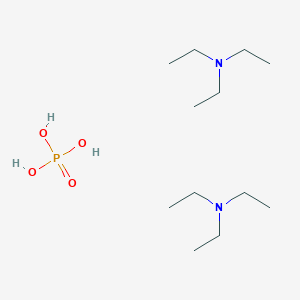
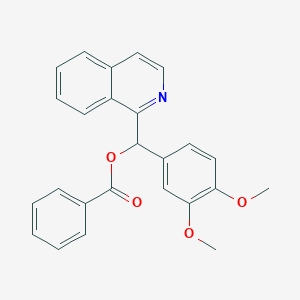
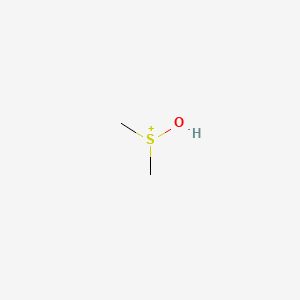
![Ethanol, 2,2'-[oxybis(methylenesulfonyl)]bis-](/img/structure/B14672658.png)

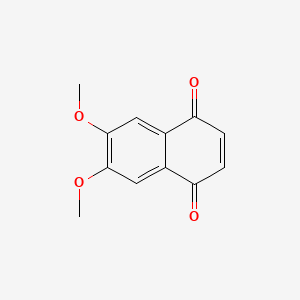
![3-Methyl-[1,2,4]triazino[5,6-c]quinoline](/img/structure/B14672666.png)
